molecular formula C16H13ClN2OS B5336469 (4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one

(4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one

Cat. No.: B5336469
M. Wt: 316.8 g/mol
InChI Key: ATDWYYWHAVYRRH-OQLLNIDSSA-N
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Description

(4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazolone core substituted with a chlorophenyl group and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 5-methylthiophene-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

(4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolone core with chlorophenyl and methylthiophene substituents sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-3-8-14(21-10)9-15-11(2)18-19(16(15)20)13-6-4-12(17)5-7-13/h3-9H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDWYYWHAVYRRH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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